

Application Notes and Protocols for Fluopsin C Production and Purification

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the production and purification of **Fluopsin C**, a potent copper-containing antimicrobial compound. The protocols are based on established methodologies for the cultivation of producing microorganisms and the subsequent isolation and purification of the target compound.

Introduction

Fluopsin C is a low-molecular-weight organocopper secondary metabolite produced by some bacteria of the genera Pseudomonas and Streptomyces.[1][2] First identified in 1970, it appears as dark-green prismatic crystals and exhibits strong, broad-spectrum antimicrobial activity against various human and plant pathogens, including multidrug-resistant strains.[1][3] [4] Its production is notably induced by the presence of copper ions in the culture medium.[1] The primary mechanism of action of Fluopsin C involves the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[5][6] This document outlines the protocols for the production of Fluopsin C using Pseudomonas aeruginosa and its subsequent purification.

Production of Fluopsin C

The production of **Fluopsin C** is typically carried out by fermentation of Pseudomonas aeruginosa, with the LV strain being one of the most studied.[1][5] The key to successful



production is the supplementation of the culture medium with copper, which triggers the expression of the flc gene cluster responsible for **Fluopsin C** biosynthesis.[1][7]

Table 1: Culture Conditions for Pseudomonas aeruginosa LV Strain for Fluopsin C Production

Parameter	Value/Condition	Reference
Microorganism	Pseudomonas aeruginosa LV strain	[8]
Activation Step		
Medium	Nutrient Agar + 100 mg/L CuCl ₂ · 2H ₂ O	[8]
Incubation	Two consecutive cultures: 48 h then 24 h at 28 °C	[8]
Fermentation Step		
Inoculum Preparation	Resuspend colonies in 0.85% (w/v) NaCl to OD ₅₉₀ nm of 0.09	[4]
Production Medium	Nutrient Broth + Copper Chloride (g/L): Peptone 2.0; Meat Extract 1.2; CuCl ₂ ·2H ₂ O 0.03	[4]
Inoculation Volume	0.01% (v/v) of the adjusted cell suspension	[4]
Incubation Time	8 days	[4]
Temperature	28 °C	[4]
Agitation	170 rpm in an orbital shaker	[4]
рН	6.8 ± 0.2	[4]

Experimental Protocol: Fermentation of P. aeruginosa for Fluopsin C Production

· Activation of Culture:

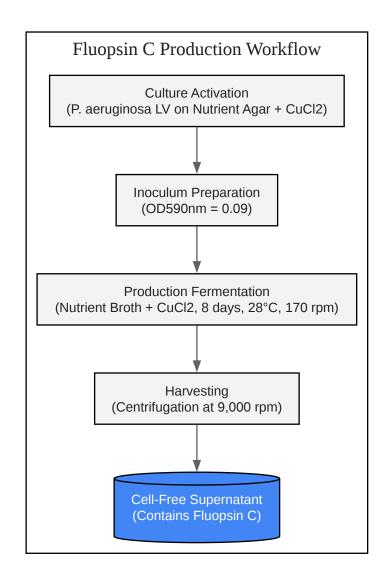
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- 1. Streak the Pseudomonas aeruginosa LV strain on Nutrient Agar plates supplemented with 100 mg/L of CuCl₂ · 2H₂O.
- 2. Incubate at 28 °C for 48 hours.
- 3. Perform a second subculture on a fresh plate of the same medium and incubate at 28 °C for 24 hours.[8]
- Inoculum Preparation:
 - 1. Harvest colonies from the activation plate and resuspend them in a sterile 0.85% (w/v) NaCl solution.
 - 2. Adjust the cell density to an optical density at 590 nm (OD590nm) of 0.09.[4]
- Production Fermentation:
 - 1. Prepare the production medium (Nutrient Broth with 0.03 g/L CuCl₂·2H₂O, pH 6.8).
 - 2. Inoculate the production medium with 0.01% (v/v) of the prepared inoculum.
 - 3. Incubate the culture at 28 °C with agitation at 170 rpm for 8 days.[4]
- Harvesting:
 - 1. After incubation, harvest the fermentation broth by centrifugation at 9,000 rpm and 4 °C for 15 minutes to separate the cell-free supernatant from the bacterial cells.[4] The supernatant contains the secreted **Fluopsin C**.





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Fluopsin C Production Workflow

Purification of Fluopsin C

The purification of **Fluopsin C** from the fermentation supernatant involves several steps, including acidification, drying, solvent extraction, and chromatography.[4] This process can yield semi-purified fractions or highly pure **Fluopsin C**.[1]

Table 2: Parameters for Fluopsin C Purification



Step	Parameter/Reagent	Specification	Reference
Supernatant Preparation	Acidification	Adjust to pH 4.0 with 1 M HCl	[4]
Drying	48 hours at 60 °C	[4]	
Solvent Extraction	Solvent	Dichloromethane	[4][9]
Ratio (Solvent:Dried Extract)	2:1 (v/v), repeated three times	[4]	
Concentration	Rotary evaporation	[4][9]	
Chromatography	Method	Flash Chromatography (two sequential procedures)	[3][4]
Column	C18 (5 μm × 4.6 mm × 250 mm)	[3]	
Mobile Phase	Gradient of acidified ultrapure water (1% v/v acetic acid) to acetonitrile	[3]	
Detection	262 nm	[3]	<u>.</u>
Purity Achieved	90.45%	[3]	

Experimental Protocol: Purification of Fluopsin C

- Supernatant Treatment:
 - 1. Take the cell-free supernatant and acidify it to pH 4.0 using a 1 M HCl solution.
 - 2. Centrifuge again under the same conditions (9,000 rpm, 4 °C, 15 min) to remove any precipitates.
 - 3. Dry the acidified supernatant for 48 hours at 60 °C.[4]

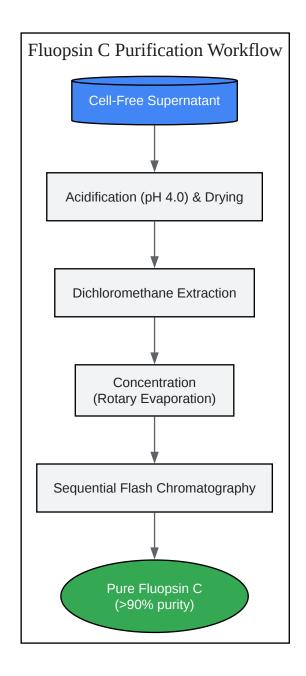
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- Liquid-Liquid Extraction:
 - 1. Perform a liquid-liquid extraction on the dried extract using dichloromethane at a 1:2 (v/v) ratio.
 - 2. Repeat the extraction three times to maximize the recovery of **Fluopsin C**.
 - 3. Collect the dichloromethane phase and concentrate it using a rotary evaporator.[4]
- Flash Chromatography:
 - 1. Subject the concentrated dichloromethane extract to two sequential flash chromatography procedures for purification.[4]
 - 2. For analytical confirmation, use a C18 column (5 μ m × 4.6 mm × 250 mm).
 - 3. Elute the compound using a gradient system of acidified ultrapure water (1% v/v acetic acid) to acetonitrile.
 - 4. Monitor the elution at a wavelength of 262 nm. Pure **Fluopsin C** is expected to elute as a distinct peak.[3]





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Fluopsin C Purification Workflow

Biosynthesis of Fluopsin C

The biosynthesis of **Fluopsin C** in Pseudomonas aeruginosa is a five-enzyme pathway that starts with L-cysteine.[7][10] This pathway is encoded by the flc gene cluster (PA3515–PA3519) and is induced by elevated copper concentrations.[7] The enzymes involved are FlcB, FlcE, FlcD, FlcC, and FlcA.[1][7]

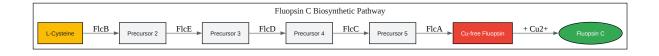


Table 3: Key Enzymes and Reactions in Fluopsin C Biosynthesis

Enzyme	Reaction	Precursor	Product
FlcB	Conjugation of L- cysteine with fumarate	L-cysteine, Fumarate	Precursor 2
FICE	Oxidative decarboxylation and N-hydroxylation	Precursor 2	Precursor 3
FlcD	Methylene excision	Precursor 3	Precursor 4
FlcC	Removal of the succinyl group	Precursor 4	Precursor 5
FlcA	Methylation (uses SAM)	Precursor 5	Cu-free Fluopsin (Precursor 6)

Reference for all entries in the table:[1]

The final step involves the chelation of a copper ion by two molecules of the N-methylthiohydroxamate ligand to form the active **Fluopsin C** complex.[7]



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Fluopsin C Biosynthetic Pathway

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